Nicotine-d7 HCl
Description
Definition and Chemical Identity
Nicotine-d7 hydrochloride is a deuterated derivative of nicotine hydrochloride where seven hydrogen atoms in the original nicotine molecule have been systematically replaced with deuterium isotopes. The molecular formula for this compound is C10H7D7N2·HCl, indicating the presence of seven deuterium atoms while maintaining the core structural features of nicotine, which includes both a pyridine ring and a pyrrolidine ring. The molecular weight of nicotine-d7 hydrochloride is 169.28 plus 36.46 grams per mole for the hydrochloride salt, resulting in a total molecular weight of 205.74 grams per mole.
The International Union of Pure and Applied Chemistry name for this compound is 3-(1-(methyl-d3)pyrrolidin-2-yl)pyridine-2,4,5,6-d4, hydrochloride (1:2), which precisely describes the deuterium substitution pattern. The deuterium atoms are strategically positioned with three deuterium atoms replacing hydrogens on the methyl group attached to the nitrogen in the pyrrolidine ring (methyl-d3) and four deuterium atoms replacing hydrogens on the pyridine ring (pyridine-d4). This specific labeling pattern ensures that the compound retains the same chemical reactivity as natural nicotine while providing a distinct isotopic signature for analytical differentiation.
The compound exists as a racemic mixture, meaning it contains equal proportions of both enantiomeric forms, designated as rac-nicotine-d7. The deuterium substitution does not significantly alter the three-dimensional structure or the fundamental chemical properties of the molecule, which is essential for its function as an internal standard. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it particularly suitable for biological sample analysis and liquid chromatography applications.
Historical Context in Isotopic Labeling Research
The development of nicotine-d7 hydrochloride is rooted in the broader evolution of isotopic labeling techniques that began gaining prominence in analytical chemistry during the mid-20th century. Isotopic labeling represents a fundamental technique used to track the passage of isotopes through chemical reactions, metabolic pathways, and biological systems. The principle underlying this methodology involves replacing specific atoms with their isotopic variants, allowing researchers to follow the labeled compound's fate using various detection methods including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance.
The application of stable isotopic labeling to nicotine research emerged from the critical need to understand nicotine pharmacokinetics and metabolism with greater precision than previously possible. Early research in the 1990s demonstrated the utility of deuterium-labeled nicotine compounds in studying nicotine disposition kinetics in smokers. The stable isotope-labeled compound 3',3'-dideuteronicotine was among the first deuterated nicotine analogs used to investigate nicotine bioavailability and systemic absorption from cigarette smoke. These pioneering studies revealed that deuterium-labeled nicotine could be measured in blood for up to nine hours after intravenous infusion, providing unprecedented insights into nicotine elimination kinetics.
The evolution toward more extensively deuterated compounds like nicotine-d7 hydrochloride represented a significant advancement in analytical precision. The seven-deuterium substitution pattern provides a more substantial mass shift compared to earlier compounds with fewer deuterium atoms, enhancing the analytical separation between the labeled internal standard and endogenous nicotine. This development coincided with improvements in mass spectrometry sensitivity and resolution, enabling researchers to detect and quantify minute amounts of both labeled and unlabeled nicotine in complex biological matrices.
The historical progression of isotopic labeling research has also been influenced by advances in synthesis methodologies. The synthesis of nicotine-d7 hydrochloride typically involves sophisticated deuteration techniques, including catalytic hydrogen-deuterium exchange using deuterium gas in the presence of palladium on carbon catalysts under controlled high-pressure and high-temperature conditions. These synthetic approaches ensure complete deuteration at the specified positions while maintaining the chemical integrity of the nicotine structure.
Role in Comparative Pharmacokinetic Studies
Nicotine-d7 hydrochloride serves as a critical tool in comparative pharmacokinetic studies, functioning primarily as an internal standard that enables precise quantification of nicotine in biological samples. The compound's role in these studies is multifaceted, encompassing applications in therapeutic drug monitoring, bioavailability assessments, and metabolic pathway investigations. Its unique isotopic signature allows researchers to distinguish between administered labeled nicotine and endogenous nicotine present in biological systems, thereby enabling accurate measurement of drug absorption, distribution, metabolism, and elimination.
In transdermal nicotine delivery system studies, deuterium-labeled nicotine has proven invaluable for determining absolute bioavailability and absorption kinetics. Research conducted using simultaneous infusion of deuterium-labeled nicotine alongside transdermal nicotine patch application demonstrated that an average systemic dose of 19 milligrams nicotine was delivered with an average absolute bioavailability of 82 percent. These studies revealed that nicotine absorption rate was maximal between 6 and 12 hours after patch application, declining thereafter and plateauing between 16 and 24 hours at 62 percent of the maximal rate. Furthermore, the research showed that 10 percent of nicotine continued to be absorbed after patch removal, demonstrating the presence of a dermal reservoir for nicotine.
The application of nicotine-d7 hydrochloride in pharmacokinetic studies extends to the investigation of nicotine metabolism and the formation of tobacco-specific nitrosamines. Research has utilized isotopically labeled nicotine to study the pyrosynthetic formation of nitrosonornicotine and 4-(methyl-nitrosamino)-1-(3-pyridyl)-1-butanone during tobacco combustion. These studies employed 13C3-nicotine to trace the conversion pathways, demonstrating that nicotine-to-nitrosamine conversion occurs at rates of 3×10^-5 percent to 8×10^-5 percent for certain compounds. Such investigations have provided crucial insights into the formation mechanisms of carcinogenic compounds in tobacco products.
Comparative pharmacokinetic studies utilizing nicotine-d7 hydrochloride have also contributed significantly to understanding individual variations in nicotine metabolism. Research has shown that the elimination half-life of nicotine averages 203 minutes, with plasma clearance averaging 14.6 milliliters per minute per kilogram of body weight. These findings have implications for smoking cessation therapy optimization and personalized medicine approaches to nicotine replacement therapy.
Properties
CAS No. |
1219805-86-3 |
|---|---|
Molecular Formula |
C10H7N2D7·HCl |
Molecular Weight |
169.28 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
2820-51-1 (unlabelled) |
Synonyms |
(-)-1-Methyl-2-[3-pyridyl]pyrrolidine-d7 |
tag |
Nicotine |
Origin of Product |
United States |
Preparation Methods
Myosmine Hydrogenation Route
A widely patented method involves myosmine (a nicotine analog) as a key intermediate. The process, outlined in US8367837B2 and US20130030187A1, follows these steps:
-
Condensation of N-Vinylpyrrolidone with Ethyl Nicotinate :
N-Vinylpyrrolidone reacts with ethyl nicotinate under basic conditions (e.g., NaH/DMF) to form 1-(but-1-enyl)-3-nicotinoylpyrrolidin-2-one. This intermediate is hydrolyzed to myosmine using HCl. -
Hydrogenation and Deuteration :
Myosmine undergoes catalytic hydrogenation to nornicotine. To introduce deuterium, hydrogen gas (H₂) is replaced with deuterium gas (D₂) in the presence of palladium or platinum catalysts. This step deuterates the pyrrolidine ring’s C2 and C5 positions. -
N-Methylation with CD₃I :
Nornicotine is methylated using deuterated methyl iodide (CD₃I) to form Nicotine-d7. Subsequent treatment with HCl yields the hydrochloride salt.
Challenges in Total Synthesis
-
Isotopic Purity : Competing methylation pathways may lead to incomplete deuteration at the N-methyl group.
-
Byproduct Formation : Over-hydrogenation can reduce the pyridine ring, necessitating precise temperature and pressure control.
Post-Synthetic Deuteration via Hydrogen Isotope Exchange (HIE)
Recent advances in HIE, detailed in ACS Chemical Reviews (2022), offer a streamlined approach to this compound synthesis:
Directed C–H Deuteration
Rhodium and iridium catalysts enable selective deuteration of nicotine’s pyridine and pyrrolidine rings:
Perdeuteration Strategies
Pd/C-catalyzed HIE in D₂O under H₂ atmosphere achieves broad-spectrum deuteration. For nicotine, this method labels all seven target positions but requires post-reaction purification to remove over-deuterated byproducts.
Purification and Characterization
High-Vacuum Distillation and Rectification
Patent CN105566288A details a rectification tower system for purifying nicotine analogs:
Analytical Validation
-
NMR Spectroscopy : Loss of proton signals at deuterated positions confirms labeling. For example, the disappearance of the N-CH₃ peak at δ 2.3 ppm in ¹H NMR.
-
Mass Spectrometry : ESI-MS shows a mass shift of +7 Da (m/z 169 → 176 for the free base).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Nicotine-d7 hydrochloride undergoes similar chemical reactions as non-deuterated nicotine. These include:
Oxidation: Nicotine can be oxidized to form cotinine and other metabolites.
Reduction: Reduction reactions can convert nicotine to its corresponding amine.
Substitution: Nicotine can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products
Oxidation: Cotinine is a major product of nicotine oxidation.
Reduction: The corresponding amine is formed.
Substitution: Halogenated nicotine derivatives are common products.
Scientific Research Applications
Pharmacological Research
Nicotine-d7 HCl is instrumental in pharmacological studies aimed at understanding nicotine's effects on the central nervous system. Its deuterated nature allows researchers to track metabolic pathways with greater accuracy than non-deuterated forms.
- Mechanism of Action : Nicotine interacts with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release such as dopamine and serotonin. This interaction is crucial for studying nicotine's role in addiction and cognitive enhancement .
- Drug Development : The compound is used in drug discovery processes to assess the pharmacokinetics and pharmacodynamics of nicotine-based therapies. For instance, it aids in understanding how nicotine replacement therapies can be optimized for smoking cessation .
Toxicology Studies
In toxicology, this compound serves as a reference standard for assessing the safety and toxicity of nicotine and its derivatives.
- Biomarker Identification : Researchers utilize this compound to develop biomarkers for exposure assessment in epidemiological studies. Its unique isotopic signature helps differentiate between endogenous and exogenous sources of nicotine in biological samples .
- Metabolic Pathways : Studies have shown that deuterated nicotine can provide insights into metabolic pathways, including the identification of metabolites such as cotinine and 3'-hydroxycotinine. These metabolites are significant for understanding the long-term effects of smoking and nicotine exposure .
Neurobiology
The neurobiological effects of nicotine are extensively studied using this compound to elucidate its impact on cognitive functions and neurodevelopmental processes.
- Cognitive Enhancement : Research indicates that nicotine can enhance attention and memory through its action on nAChRs in the brain. This compound is used to explore these effects in animal models, providing insights into potential therapeutic applications for cognitive disorders .
- Neurodevelopmental Toxicity : There is ongoing research into the neurodevelopmental impacts of nicotine exposure during pregnancy. This compound helps assess these risks by providing a clear understanding of how nicotine affects fetal brain development through specific receptor interactions .
Case Studies
Several case studies highlight the applications of this compound in research:
Mechanism of Action
Nicotine-d7 hydrochloride exerts its effects by binding to nicotinic acetylcholine receptors in the brain. These receptors are ionotropic receptors composed of five subunits. When nicotine binds to these receptors, it causes the opening of ion channels, leading to an influx of sodium ions and depolarization of the neuron. This results in the release of neurotransmitters such as dopamine, which is associated with the rewarding effects of nicotine.
Comparison with Similar Compounds
Key Data Tables
Table 1: Molecular and Commercial Comparison of this compound and Analogues
Q & A
Q. What analytical methods are recommended for confirming the identity and isotopic purity of Nicotine-d7 HCl?
this compound should be characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to verify deuterium substitution patterns and isotopic enrichment. MS can quantify the deuterium-to-hydrogen ratio, while NMR distinguishes structural positions of isotopic labeling. Cross-referencing with supplier-provided certificates of analysis (COA) ensures batch consistency .
Q. How should this compound be integrated as an internal standard in pharmacokinetic studies?
Optimize its use by matching the matrix (e.g., plasma, tissue homogenates) to the study sample. Validate extraction recovery rates and ensure minimal interference from endogenous nicotine. Calibration curves with spiked matrices are critical to account for matrix effects. Detailed protocols for reproducibility must align with guidelines for reporting experimental methods .
Q. What are the storage and handling requirements for this compound to maintain stability?
Store in airtight, light-resistant containers at -20°C to prevent degradation. Conduct stability tests under varying pH and temperature conditions to validate shelf life. Document handling procedures to avoid isotopic exchange, which could compromise purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data when using this compound as an internal standard?
Discrepancies often arise from matrix effects, ionization suppression in MS, or incomplete extraction. Mitigate these by:
Q. What experimental designs are optimal for comparative studies between this compound and non-deuterated nicotine?
Use crossover designs in in vitro and in vivo models to control for inter-subject variability. Monitor isotopic effects on receptor binding kinetics (e.g., nicotinic acetylcholine receptors) via radioligand assays. Statistical power analysis should guide sample sizes to detect subtle differences in metabolic rates or distribution .
Q. How can isotopic interference be minimized in mass spectrometry workflows involving this compound?
Employ high-resolution MS to distinguish isotopic clusters. Use chromatographic separation (e.g., UPLC) to resolve this compound from endogenous nicotine or metabolites. Validate specificity by analyzing blank matrices and spiked samples. Document all parameters to meet reproducibility standards .
Q. What strategies validate the accuracy of this compound in quantifying nicotine uptake in complex biological matrices?
- Perform spike-and-recovery experiments across multiple concentrations.
- Cross-validate with orthogonal methods (e.g., LC-MS/MS vs. GC-MS).
- Apply isotope dilution mass spectrometry (IDMS) principles to correct for matrix-induced ion suppression .
Methodological and Ethical Considerations
Q. How should researchers address ethical concerns in studies involving this compound?
Follow institutional guidelines for handling toxic compounds (e.g., PPE, waste disposal). For preclinical studies, adhere to NIH reporting standards, including detailed descriptions of animal welfare protocols and justification of sample sizes to minimize unnecessary use .
Q. What literature review practices ensure comprehensive coverage of this compound applications?
Systematically search databases like PubMed, Reaxys, and SciFinder using keywords (e.g., "deuterated nicotine," "isotopic internal standard"). Prioritize primary literature and cite original methodologies. Use citation-tracking tools to identify recent advances and unresolved controversies .
Q. How can researchers structure a manuscript to highlight novel findings involving this compound?
- Introduction: Contextualize the need for isotopic labeling in nicotine research, citing gaps in metabolic tracing or analytical sensitivity.
- Methods: Detail synthesis/purification steps, validation assays, and statistical frameworks.
- Results: Use tables to compare deuterated vs. non-deuterated pharmacokinetic parameters.
- Discussion: Emphasize how isotopic labeling improved data reliability or revealed new insights into nicotine metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
